

# An In-depth Technical Guide to the Aluminum-Molybdenum Phase Diagram

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## Compound of Interest

Compound Name: Aluminum;molybdenum

Cat. No.: B15487787

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aluminum-molybdenum (Al-Mo) binary phase diagram. The information is curated for researchers and scientists, with a focus on clear data presentation, detailed experimental methodologies, and visual representations of the system's behavior. While this guide is primarily aimed at materials scientists, the principles of phase equilibria and characterization are broadly applicable across scientific disciplines.

## Introduction to the Aluminum-Molybdenum System

The aluminum-molybdenum system is of significant interest for the development of high-temperature structural materials, particularly for aerospace and other demanding applications. The formation of various intermetallic compounds (aluminides) at different compositions and temperatures imparts a range of mechanical and physical properties to Al-Mo alloys. A thorough understanding of the phase diagram is therefore crucial for predicting the microstructure and performance of these materials.

## The Al-Mo Phase Diagram

The Al-Mo phase diagram is characterized by a series of intermetallic compounds and several invariant reactions. The diagram presented here is a composite based on critically assessed data from various experimental and computational studies.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the Al-Mo system, including the invariant reactions and the crystal structures of the identified intermetallic phases.

## Invariant Reactions

The invariant reactions in the Al-Mo system dictate the phase transformations that occur at specific temperatures and compositions upon heating or cooling.

Reaction Type	Temperature (°C)	Reaction	Liquid Composition (at.% Mo)	Solid Phase 1 Composition (at.% Mo)	Solid Phase 2 Composition (at.% Mo)	Solid Phase 3 Composition (at.% Mo)
Peritectic	~2150	$L + (Mo) \leftrightarrow Mo_3Al$	-	~100	25	-
Peritectic	~1720	$L + Mo_3Al \leftrightarrow AlMo_3$	43.8	25	71.6	-
Peritectic	~1570	$L + AlMo_3 \leftrightarrow Al_8Mo_3$	35.5	71.6	27.3	-
Eutectic	~1541	$L \leftrightarrow Al_8Mo_3 + Al_6_3Mo_3_7$	30.8	27.3	37	-
Eutectoid	~1470	$Al_6_3Mo_3_7 \leftrightarrow AlMo_3 + Al_8Mo_3$	-	37	71.6	27.3
Peritectic	~1222	$L + Al_8Mo_3 \leftrightarrow Al_3Mo$	6.3	27.3	25	-
Peritectic	~1152	$L + Al_3Mo \leftrightarrow Al_4Mo$	4.8	25	20	-
Peritectic	~994	$L + Al_4Mo \leftrightarrow Al_{17}Mo_4$	2.3	20	19	-
Peritectic	~945	$L + Al_{17}Mo_4 \leftrightarrow Al_{22}Mo_5$	1.7	19	18.5	-
Eutectoid	~942	$Al_4Mo \leftrightarrow Al_3Mo + Al_{17}Mo_4$	-	20	25	19

Peritectic	~846	L + Al <sub>22</sub> Mo <sub>5</sub> ↔ Al <sub>5</sub> Mo	0.8	18.5	16.7	-
Peritectic	~712	L + Al <sub>5</sub> Mo ↔ Al <sub>12</sub> Mo	-	16.7	7.7	-
Eutectic	~660	L ↔ (Al) + Al <sub>12</sub> Mo	~0.1	0	7.7	-

Note: The exact temperatures and compositions of the invariant reactions can vary slightly between different literature sources.

## Intermetallic Phases

The Al-Mo system contains a large number of stable intermetallic compounds, each with a distinct crystal structure.

Phase	Formula	Crystal System	Space Group
Mo <sub>3</sub> Al	Mo <sub>3</sub> Al	Cubic	Pm-3n
AlMo <sub>3</sub>	AlMo <sub>3</sub>	Cubic	Pm-3n
Al <sub>8</sub> Mo <sub>3</sub>	Al <sub>8</sub> Mo <sub>3</sub>	Monoclinic	C2/m
Al <sub>63</sub> Mo <sub>37</sub>	-	-	-
Al <sub>3</sub> Mo	Al <sub>3</sub> Mo	Monoclinic	C2/m
Al <sub>4</sub> Mo	Al <sub>4</sub> Mo	Monoclinic	C2/c
Al <sub>17</sub> Mo <sub>4</sub>	Al <sub>17</sub> Mo <sub>4</sub>	Monoclinic	C2/m
Al <sub>22</sub> Mo <sub>5</sub>	Al <sub>22</sub> Mo <sub>5</sub>	-	-
Al <sub>5</sub> Mo	Al <sub>5</sub> Mo	Rhombohedral	R-3c
Al <sub>12</sub> Mo	Al <sub>12</sub> Mo	Body-Centered Cubic	Im-3

Note: The crystal structure of some phases, like  $\text{Al}_6\text{3Mo}_3\text{7}$  and  $\text{Al}_{22}\text{Mo}_5$ , are not fully characterized in all literature.

## Experimental Protocols

The determination of the Al-Mo phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the composition and structure of the phases present at equilibrium.

### Sample Preparation

- **Alloy Synthesis:** High-purity aluminum (99.99% or higher) and molybdenum (99.95% or higher) are used as starting materials. The elements are weighed to the desired atomic percentages for each alloy composition.
- **Arc Melting:** The weighed elements are typically melted together in a non-consumable tungsten electrode arc furnace. To ensure homogeneity, the resulting alloy buttons are flipped and re-melted several times. The melting is performed under an inert atmosphere, such as high-purity argon, to prevent oxidation.
- **Homogenization Annealing:** The as-cast alloys are sealed in quartz ampoules under a partial pressure of argon. They are then annealed at elevated temperatures for extended periods (e.g., several hundred hours) to achieve a homogeneous and equilibrium microstructure. The annealing temperature is chosen to be below the solidus temperature of the alloy.
- **Quenching:** After annealing, the samples are rapidly quenched in water or brine to retain the high-temperature phase constitution at room temperature for subsequent analysis.

### Differential Thermal Analysis (DTA)

**Objective:** To determine the temperatures of phase transformations (e.g., solidus, liquidus, and invariant reactions).

**Methodology:**

- A small, representative piece of the homogenized alloy (typically 10-50 mg) is placed in a sample crucible (e.g., alumina or platinum). An inert reference material (e.g., alumina powder) is placed in an identical crucible.

- The sample and reference are heated and cooled at a controlled rate (e.g., 5-20 K/min) in a DTA apparatus under a protective, inert atmosphere (e.g., flowing argon).
- Thermocouples measure the temperature of both the sample and the reference. The temperature difference ( $\Delta T$ ) between the sample and the reference is recorded as a function of the sample temperature.
- Endothermic or exothermic events in the sample, corresponding to phase transformations, result in a deviation of the  $\Delta T$  signal from the baseline. The onset temperature of these peaks is taken as the transformation temperature.

## X-ray Diffraction (XRD)

Objective: To identify the crystal structures of the phases present in the alloys.

Methodology:

- The quenched alloy samples are prepared for XRD analysis by either polishing a flat surface or grinding a portion of the sample into a fine powder.
- The prepared sample is mounted in an X-ray diffractometer.
- A monochromatic X-ray beam (commonly Cu K $\alpha$  radiation) is directed at the sample.
- The diffracted X-rays are detected at various angles ( $2\theta$ ) as the sample or the detector is rotated.
- The resulting diffraction pattern, a plot of intensity versus  $2\theta$ , is a fingerprint of the crystalline phases present.
- The positions and relative intensities of the diffraction peaks are compared to standard diffraction databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the phases. Lattice parameters can also be refined from the diffraction data.

## Electron Probe Microanalysis (EPMA)

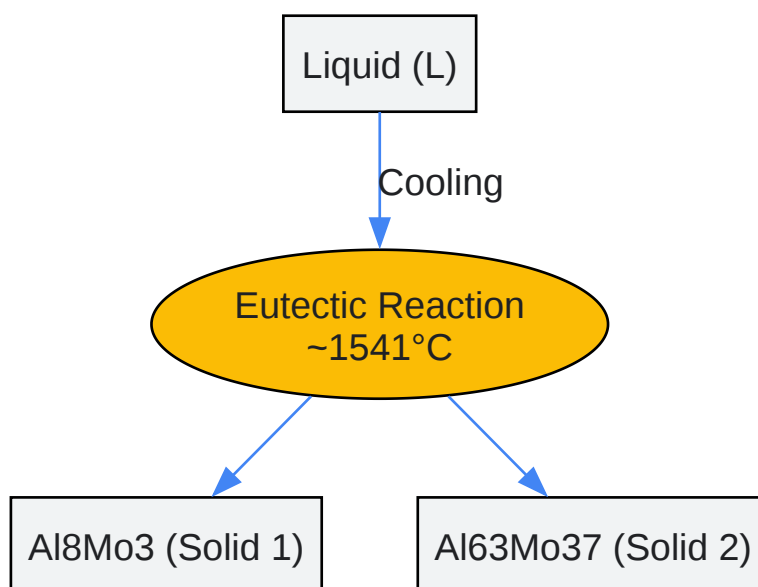
Objective: To determine the elemental composition of the individual phases within the microstructure.

Methodology:

- The quenched alloy samples are mounted in an epoxy resin, ground, and polished to a mirror-like finish.
- The polished samples are coated with a thin layer of conductive material (e.g., carbon) to prevent charging under the electron beam.
- The sample is placed in the EPMA instrument. A focused beam of high-energy electrons is scanned across the surface of the sample.
- The interaction of the electron beam with the sample generates characteristic X-rays, with energies/wavelengths specific to the elements present.
- Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of the characteristic X-rays for each element of interest.
- The measured X-ray intensities from the unknown phases are compared to those obtained from pure element or standard compound references under the same analytical conditions.
- A ZAF correction procedure (correcting for atomic number, absorption, and fluorescence effects) is applied to convert the intensity ratios into quantitative elemental concentrations.

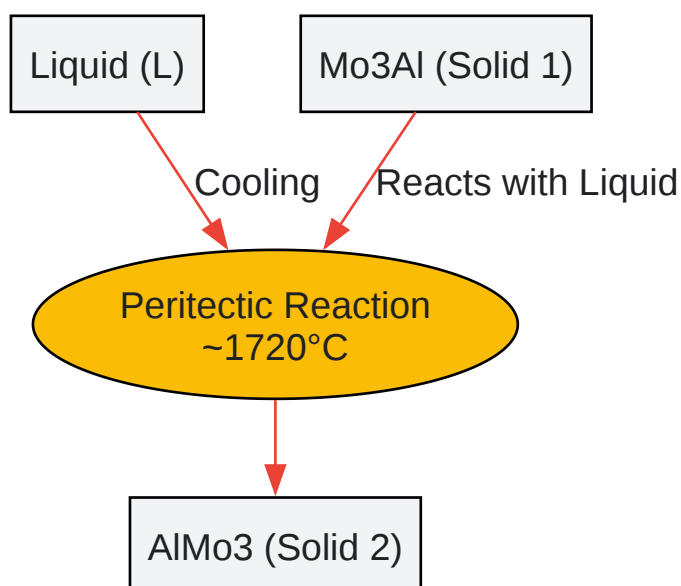
## Visualization of Phase Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of key invariant reactions in the Al-Mo system.



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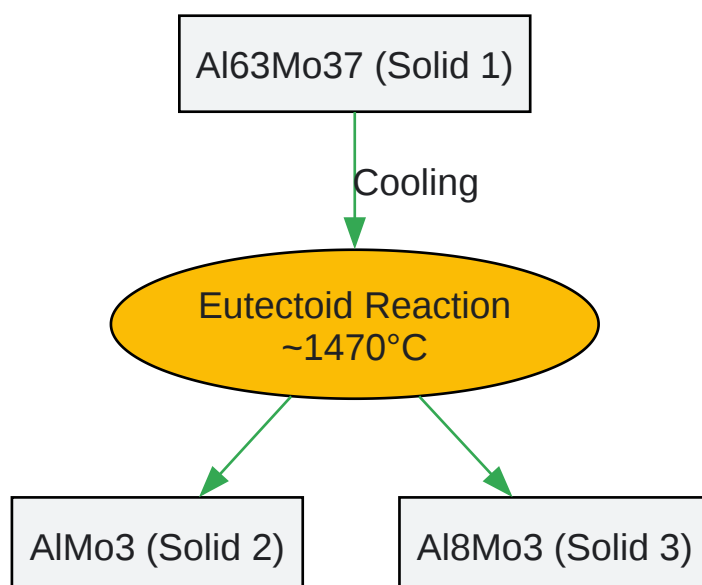
Caption: Eutectic reaction in the Al-Mo system.



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Caption: Peritectic reaction in the Al-Mo system.





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Caption: Eutectoid reaction in the Al-Mo system.

## Conclusion

The aluminum-molybdenum phase diagram is complex, featuring a multitude of intermetallic compounds and invariant reactions. A comprehensive understanding of this system, facilitated by the experimental techniques and data presented in this guide, is essential for the design and development of advanced Al-Mo alloys with tailored properties for high-performance applications. The continued refinement of the phase diagram through both experimental investigation and computational modeling, such as the CALPHAD (Calculation of Phase Diagrams) approach, will further enhance our ability to predict and control the microstructure and behavior of these important materials.

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